Ethyl gentisate

Description

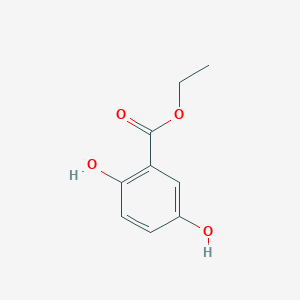

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUPAENRSCPHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192600 | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-91-7 | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Biosynthesis of Ethyl Gentisate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl gentisate, the ethyl ester of gentisic acid, is a compound of interest for its potential applications in pharmaceuticals and other industries. This technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of ethyl gentisate. It details established and proposed methodologies for its production, presents quantitative data for key reactions, and offers detailed experimental protocols. Furthermore, this guide includes visual diagrams of the core pathways and workflows to facilitate a deeper understanding of the underlying processes.

Chemical Synthesis of Ethyl Gentisate

The primary method for the chemical synthesis of ethyl gentisate is the direct esterification of its precursor, gentisic acid (2,5-dihydroxybenzoic acid), with ethanol.

Fischer-Speier Esterification

The most common and well-established method for this transformation is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2][3]

Reaction:

Gentisic Acid + Ethanol ⇌ Ethyl Gentisate + Water

To drive this equilibrium reaction towards the product, an excess of the alcohol is typically used, and the water generated is removed.[2][3]

A plausible experimental protocol, adapted from similar esterification procedures, is provided below.

Experimental Protocol: Fischer-Speier Esterification of Gentisic Acid

Materials:

-

Gentisic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Ethyl acetate (B1210297)

-

Molecular sieves (optional, for water removal)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (or a Dean-Stark apparatus for azeotropic water removal), dissolve gentisic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl gentisate.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl gentisate.

Quantitative Data

While a specific, high-yield synthesis of ethyl gentisate is not extensively documented in readily available literature, a patent for the synthesis of the structurally similar ethyl gallate using a rectification tower and molecular sieves for water removal reports a yield of up to 98.0%.[4] It is reasonable to expect that a similarly optimized process for ethyl gentisate could achieve high yields.

| Parameter | Value | Reference |

| Plausible Yield | >90% (optimized) | Adapted from[4] |

| Melting Point | 77-81 °C |

Diagram of Chemical Synthesis

Caption: Fischer-Speier esterification of gentisic acid to ethyl gentisate.

Biosynthesis of Ethyl Gentisate

A natural biosynthetic pathway for the direct production of ethyl gentisate has not been prominently reported. However, the biosynthesis of its precursor, gentisic acid, is well-characterized in both plants and microorganisms. An engineered biosynthetic pathway for ethyl gentisate can be proposed based on established metabolic engineering principles.

Biosynthesis of the Precursor: Gentisic Acid

Gentisic acid is a dihydroxybenzoic acid that can be synthesized through several metabolic routes.

In plants, gentisic acid is a catabolite of salicylic (B10762653) acid.[5] Salicylic acid itself is synthesized via two primary pathways:

-

Isochorismate Pathway: This is the primary route in Arabidopsis thaliana. Chorismate is converted to isochorismate, which is then transformed into salicylic acid.

-

Phenylalanine Ammonia-Lyase (PAL) Pathway: In many other plant species, salicylic acid is derived from phenylalanine.[5]

Caption: Proposed engineered biosynthetic pathway for ethyl gentisate.

Experimental Protocol: Microbial Production of Gentisate

The following protocol is based on the study by Wang et al. (2021) for the production of gentisate in Pseudomonas chlororaphis P3. [6][7] Materials and Culture Conditions:

-

Engineered Pseudomonas chlororaphis P3 strain

-

Lysogeny Broth (LB) medium for strain construction

-

King's medium B (KB) for secondary metabolite production

-

Appropriate antibiotics for plasmid maintenance

Procedure:

-

Strain Activation and Pre-culture: Activate the engineered P. chlororaphis P3 strain on KB agar (B569324) medium. Inoculate a single colony into KB medium and incubate overnight at 28°C with shaking.

-

Fermentation: Inoculate a shake flask containing KB broth with the pre-culture to an initial OD₆₀₀ of 0.02. Incubate at 28°C with shaking at 220 rpm.

-

Induction (if applicable): If using an inducible promoter system, add the inducer (e.g., IPTG) at the appropriate cell density.

-

Sampling and Analysis: Collect samples at regular intervals to monitor cell growth (OD₆₀₀) and gentisate production. Analyze the supernatant for gentisate concentration using High-Performance Liquid Chromatography (HPLC).

Quantitative Data

| Parameter | Value | Reference |

| Gentisate Titer in Engineered P. chlororaphis P3 | 365 mg/L | [6][7] |

Conclusion

The synthesis of ethyl gentisate is readily achievable through chemical methods, particularly Fischer-Speier esterification, with the potential for high yields under optimized conditions. While a natural biosynthetic pathway is not established, the well-understood biosynthesis of its precursor, gentisic acid, provides a solid foundation for the development of an engineered microbial production platform. The proposed pathway, leveraging acyl-CoA synthetases and alcohol acyltransferases, presents a promising avenue for the sustainable and biocatalytic production of ethyl gentisate. Further research into the screening and engineering of suitable enzymes will be critical for realizing an efficient biosynthetic process. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to pursue the synthesis and production of this valuable compound.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering a Synthetic Pathway for Gentisate in Pseudomonas Chlororaphis P3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Engineering a Synthetic Pathway for Gentisate in Pseudomonas Chlororaphis P3 [frontiersin.org]

Unveiling Ethyl Gentisate: A Technical Guide to Its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Ethyl gentisate, a promising bioactive compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of ethyl gentisate and details a generalized experimental protocol for its isolation and purification, synthesized from established methodologies for similar fungal secondary metabolites.

Natural Occurrence of Ethyl Gentisate

Table 1: Physicochemical Properties of Ethyl Gentisate

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98-101 °C |

| Solubility | Soluble in methanol (B129727), ethanol, ethyl acetate (B1210297), and acetone. Sparingly soluble in water. |

Generalized Experimental Protocol for Isolation and Purification

The following protocol is a composite methodology based on standard techniques for the isolation of secondary metabolites from fungal cultures. This serves as a foundational guide that can be adapted and optimized for the specific fungal strain being investigated.

Fungal Fermentation

A crucial first step is the cultivation of the target microorganism, such as a species of Penicillium, under conditions that promote the production of secondary metabolites.

1.1. Media Preparation and Inoculation:

-

Prepare a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth.

-

Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

-

After cooling, inoculate the sterile medium with a pure culture of the selected fungal strain.

-

Incubate the culture flasks under appropriate conditions of temperature (typically 25-28°C) and agitation (e.g., 150-180 rpm) for a period of 7 to 21 days, depending on the growth and metabolite production characteristics of the strain.

Extraction of Secondary Metabolites

Following the fermentation period, the secondary metabolites are extracted from the culture broth.

2.1. Liquid-Liquid Extraction:

-

Separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar material.

-

The cell-free culture broth is the primary source of extracellular metabolites.

-

Perform a liquid-liquid extraction of the culture broth using an organic solvent such as ethyl acetate. This is typically done by mixing the broth with an equal volume of the solvent in a separatory funnel, shaking vigorously, and allowing the layers to separate.

-

Repeat the extraction process 2-3 times to ensure complete recovery of the target compounds.

-

Combine the organic solvent fractions and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, requires further purification to isolate ethyl gentisate.

3.1. Column Chromatography:

-

Subject the crude extract to column chromatography using a stationary phase such as silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). For example, a gradient of n-hexane:ethyl acetate from 100:0 to 0:100 can be employed.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

3.2. Further Purification (if necessary):

-

Fractions containing the compound of interest, as identified by TLC and comparison with a standard if available, can be pooled and subjected to further purification steps.

-

Techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water) can be used to achieve high purity.

Structure Elucidation

The final step involves confirming the identity and purity of the isolated compound.

-

Spectroscopic Analysis: Utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to determine the chemical structure of the isolated compound and confirm it as ethyl gentisate.

-

Purity Assessment: The purity of the final compound can be assessed by HPLC.

Visualizing the Workflow

The following diagrams illustrate the key stages of the isolation process and a hypothetical biosynthetic pathway for gentisate, the precursor to ethyl gentisate.

Caption: Generalized workflow for the isolation of ethyl gentisate.

Caption: Hypothetical biosynthetic pathway leading to ethyl gentisate.

This guide provides a foundational understanding of the natural occurrence and a practical framework for the isolation of ethyl gentisate. Researchers are encouraged to adapt and optimize these protocols based on the specific microbial strains and laboratory resources available. Further investigation into the microbial biodiversity is likely to reveal more prolific natural sources of this valuable compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Gentisate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of ethyl gentisate. Due to the limited availability of direct experimental data for this specific compound, information has been carefully curated from data on its parent compound, gentisic acid, and analogous ethyl esters. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Physical Properties

Ethyl gentisate, the ethyl ester of 2,5-dihydroxybenzoic acid (gentisic acid), is an aromatic organic compound. While specific experimental data for ethyl gentisate is not widely published, its properties can be estimated based on the known characteristics of gentisic acid and similar ethyl esters.

Table 1: Physical and Chemical Properties of Ethyl Gentisate and Related Compounds

| Property | Value/Information for Ethyl Gentisate (Estimated) | Data from Related Compounds |

| Molecular Formula | C₉H₁₀O₄ | Gentisic Acid: C₇H₆O₄[1][2] |

| Molecular Weight | 182.17 g/mol | Gentisic Acid: 154.12 g/mol [1][2] |

| CAS Number | Not readily available | Gentisic Acid: 490-79-9[2][3][4] |

| Appearance | Likely a white to light yellow crystalline solid. | Gentisic Acid: white to yellow powder.[1][2] |

| Melting Point (°C) | Estimated to be lower than the parent acid. | Gentisic Acid: 204-207 °C[4]; Ethyl Gallate: 160 - 162 °C[5]; Ethyl Acetate (B1210297): -83.6 °C[6] |

| Boiling Point (°C) | Higher than analogous, less substituted ethyl esters. | Ethyl Acetate: 77.1 °C[6] |

| Solubility | Expected to be soluble in polar organic solvents like ethanol (B145695), methanol, and ethyl acetate; sparingly soluble in water. | Gentisic acid is soluble in water and ethanol[1][7]. Its solubility increases with temperature and in basic conditions[7]. Gentisic acid is highly soluble in methanol, ethanol, and dimethylformamide, and moderately soluble in ethyl acetate and acetonitrile[8][9]. |

Spectroscopic Properties

The spectroscopic characteristics of ethyl gentisate can be predicted by analyzing the spectra of analogous compounds.

Table 2: Predicted Spectroscopic Data for Ethyl Gentisate

| Spectroscopic Technique | Predicted Key Features for Ethyl Gentisate | Data from Analogous Compounds |

| ¹H NMR | - Aromatic protons (3H, multiplet). - Ethyl group protons: quartet (2H, -OCH₂CH₃) and triplet (3H, -OCH₂CH₃). - Hydroxyl protons (2H, broad singlets). | Ethyl Benzoate: Signals for aromatic and ethyl group protons are well-defined[10]. Ethyl Acetate: Shows a characteristic triplet for the methyl part of the ethyl group and a quartet for the methylene (B1212753) part[11]. Methyl Gentisate: Aromatic protons show distinct peaks[12]. |

| ¹³C NMR | - Carbonyl carbon (~170 ppm). - Aromatic carbons (6 signals). - Ethyl group carbons (~60 ppm for -OCH₂- and ~14 ppm for -CH₃). | Ethyl Benzoate: Shows distinct peaks for the carbonyl, aromatic, and ethyl carbons[13][14][15]. Ethyl Acetate: Carbonyl at ~171 ppm, -OCH₂- at ~60 ppm, and -CH₃ at ~14 ppm and ~21 ppm[16]. |

| Infrared (IR) Spectroscopy (cm⁻¹) | - Broad O-H stretch (~3200-3500). - Aromatic C-H stretch (~3000-3100). - Carbonyl (C=O) stretch of an α,β-unsaturated ester (~1715-1730). - C-O stretch (~1000-1300). - Aromatic C=C stretches (~1400-1600). | Esters (general): Carbonyl stretch for aliphatic esters is 1735-1750 cm⁻¹, while for α,β-unsaturated esters it is 1715-1730 cm⁻¹[17]. C-O stretches are in the 1000-1300 cm⁻¹ region[17][18]. Ethyl Benzoate: Aromatic C-H stretch is observed around 3078 cm⁻¹[19]. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 182. - Fragmentation pattern likely showing loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 137. - Loss of an ethyl radical (-C₂H₅, m/z = 29). | Ethyl Esters (general): A common fragmentation is the loss of the alkoxy group[20][21]. Ethyl Acetate: Molecular ion at m/z = 88, with a base peak at m/z = 43 ([CH₃CO]⁺)[22]. A fragment at m/z=29 corresponding to the ethyl cation is also observed[23]. Ethyl Benzoate: Shows a base peak at m/z = 105, corresponding to the loss of the ethoxy radical[24]. |

Experimental Protocols

3.1. Synthesis of Ethyl Gentisate via Fischer Esterification

This protocol describes a general method for the synthesis of ethyl gentisate from gentisic acid and ethanol using an acid catalyst.

Materials:

-

Gentisic acid (2,5-dihydroxybenzoic acid)

-

Absolute ethanol

-

Concentrated sulfuric acid (or other acid catalyst like HCl)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium chloride (NaCl), saturated solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve gentisic acid in an excess of absolute ethanol. This is a reversible reaction, and using a large excess of the alcohol drives the equilibrium towards the formation of the ester[25][26].

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring[27].

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours[27]. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator[27].

-

Add deionized water and ethyl acetate to the residue and transfer the mixture to a separatory funnel[27].

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine[27].

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl gentisate[27].

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

3.2. Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range is indicative of high purity[28].

Stability and Storage

While specific stability data for ethyl gentisate is not available, general principles for ester stability suggest that it should be stored in a cool, dry place, protected from light and moisture to prevent hydrolysis.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activities and signaling pathways associated with ethyl gentisate. While its parent compound, gentisic acid, is a known metabolite of aspirin (B1665792) and possesses anti-inflammatory and antioxidant properties, it is not established that ethyl gentisate shares these activities or engages in specific signaling pathways[29]. The non-oxidative metabolism of ethanol can lead to the formation of fatty acid ethyl esters, but specific pathways involving ethyl gentisate have not been detailed[30].

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of ethyl gentisate.

References

- 1. Gentisic acid - Wikipedia [en.wikipedia.org]

- 2. discofinechem.com [discofinechem.com]

- 3. 2,5-Dihydroxybenzoic acid | 490-79-9 [chemicalbook.com]

- 4. CAS # 490-79-9, 2,5-Dihydroxybenzoic acid, Gentisic acid, Hydroquinonecarboxylic acid, DHB - chemBlink [chemblink.com]

- 5. Ethyl gallate | C9H10O5 | CID 13250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 9. benchchem.com [benchchem.com]

- 10. hmdb.ca [hmdb.ca]

- 11. Spectra [chm.bris.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. hmdb.ca [hmdb.ca]

- 14. Ethyl benzoate(93-89-0) 13C NMR spectrum [chemicalbook.com]

- 15. homepages.bluffton.edu [homepages.bluffton.edu]

- 16. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. Mass spectrum fragmentation of ethyl acetate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 24. pharmacy180.com [pharmacy180.com]

- 25. jk-sci.com [jk-sci.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 28. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 29. Human Metabolome Database: Showing metabocard for Gentisic acid (HMDB0000152) [hmdb.ca]

- 30. Synthesis of fatty acid ethyl esters in mammalian tissues after ethanol exposure: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Gentisate (Ethyl 2,5-dihydroxybenzoate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of ethyl gentisate, more formally known as ethyl 2,5-dihydroxybenzoate (B8804636). It includes a detailed experimental protocol for its synthesis, a summary of its potential biological activities, and a plausible signaling pathway illustrating its antioxidant and anti-inflammatory mechanisms.

Molecular Structure and Formula

Ethyl gentisate is the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid). The esterification occurs at the carboxylic acid group, resulting in the chemical formula C₉H₁₀O₄.

IUPAC Name: ethyl 2,5-dihydroxybenzoate[1] Synonyms: Ethyl gentisate, Gentisic acid ethyl ester, 2,5-Dihydroxybenzoic acid ethyl ester[1] CAS Number: 3943-91-7[1] Molecular Formula: C₉H₁₀O₄[1]

The molecular structure consists of a benzene (B151609) ring substituted with two hydroxyl (-OH) groups at positions 2 and 5, and an ethyl ester group (-COOCH₂CH₃) at position 1.

Molecular Structure of Ethyl Gentisate

Caption: 2D structure of the ethyl gentisate molecule.

Physicochemical Data

The following table summarizes the key quantitative data for ethyl 2,5-dihydroxybenzoate.

| Property | Value | Reference |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 77-81 °C | |

| Assay | 97% | |

| InChI | 1S/C9H10O4/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,10-11H,2H2,1H3 | [1] |

| InChIKey | GCUPAENRSCPHBM-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)c1cc(O)ccc1O |

Experimental Protocol: Synthesis of Ethyl Gentisate

The most common method for synthesizing ethyl gentisate is the Fischer-Speier esterification of gentisic acid with ethanol (B145695) using an acid catalyst. The following protocol is adapted from a similar procedure for a related compound and is a standard method for this type of transformation.[2][3]

Materials:

-

Gentisic acid (2,5-dihydroxybenzoic acid)

-

Absolute ethanol (reagent grade)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or ethyl acetate (B1210297)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve gentisic acid in a large excess of absolute ethanol (e.g., for 10 mmol of gentisic acid, use 50-100 mL of ethanol).

-

Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a 10 mmol scale reaction) dropwise.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted gentisic acid), and finally with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude ethyl gentisate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activities of Ethyl Gentisate Esters

Introduction

Ethyl gentisate, the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid), is a phenolic compound that has garnered significant interest within the scientific community. As a derivative of a naturally occurring benzoic acid, it is explored for a variety of therapeutic applications owing to its diverse biological activities. This technical guide provides a comprehensive overview of the current research on the biological activities of ethyl gentisate and its related esters, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Antioxidant Activity

The antioxidant properties of phenolic compounds like ethyl gentisate are attributed to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data: Antioxidant Activity

| Compound | Assay | Result (IC50 / Other metric) | Reference |

| Gentisic Acid | DPPH Radical Scavenging | EC50: 0.09, ARP: 11.1 | [1] |

| Gentisic Acid | Hydroxyl Radical Scavenging | k = 1.1 × 10¹⁰ dm³mol⁻¹s⁻¹ | [2] |

| Gentisic Acid | Organohaloperoxyl Radical Scavenging | k = 9.3 × 10⁷ dm³ mol⁻¹s⁻¹ | [2] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; ARP: Antioxidant Reducing Power; k: rate constant.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. A solution of DPPH in methanol (B129727) is mixed with various concentrations of the test compound. The mixture is incubated in the dark at room temperature. The absorbance is then measured, typically at 517 nm. The percentage of scavenging activity is calculated relative to a control.[3][4]

Hydroxyl Radical Scavenging Assay: This assay often involves the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals. These radicals can then react with a detector molecule (like deoxyribose or salicylate) to produce a colored or fluorescent product. The antioxidant's ability to scavenge the hydroxyl radicals reduces the formation of this product. The absorbance or fluorescence is measured to quantify the scavenging activity.[2][3]

Reducing Power Assay: This method is based on the principle of the reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) ions by the antioxidant. The test compound is mixed with a phosphate (B84403) buffer and potassium ferricyanide. The mixture is incubated, and then trichloroacetic acid is added. A portion of the supernatant is mixed with distilled water and ferric chloride. The formation of a Perl's Prussian blue complex is measured spectrophotometrically at 700 nm. A higher absorbance indicates greater reducing power.[5][6]

Visualization: Antioxidant Mechanism

Caption: Mechanism of free radical scavenging by ethyl gentisate.

Anti-inflammatory Activity

Ethyl gentisate and its parent compound, gentisic acid, have demonstrated potential in modulating inflammatory responses. This is often achieved by inhibiting the production of pro-inflammatory mediators and regulating key signaling pathways.

Quantitative Data: Anti-inflammatory Activity

| Compound | Model/Assay | Dose | % Inhibition / Effect | Reference |

| Arachic Acid Ethyl Ester | Carrageenan-induced paw edema | 50.0 mg/kg | 62.5% | [7][8] |

| Arachic Acid Ethyl Ester | Xylene-induced ear edema | 50.0 mg/kg | 54.5% | [7][8] |

| Gentisic Acid | LPS-stimulated macrophages | - | Suppressed NO and pro-inflammatory cytokine production | [9] |

| Ethyl Acetate (B1210297) | LPS/D-GalN-induced endotoxic shock | - | Decreased mRNA expression of COX2, iNOS, TNF-α | [10] |

NO: Nitric Oxide; LPS: Lipopolysaccharide; D-GalN: D-galactosamine; COX2: Cyclooxygenase-2; iNOS: Inducible nitric oxide synthase; TNF-α: Tumor necrosis factor-alpha.

Experimental Protocols

Carrageenan-Induced Paw Edema: This is a widely used in vivo model for acute inflammation. A phlogistic agent, carrageenan (typically 1% suspension), is injected into the sub-plantar tissue of a rat's hind paw. This induces a biphasic edema. The test compound is administered orally or intraperitoneally prior to the carrageenan injection. Paw volume is measured at various time points using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.[7][11][12]

Xylene-Induced Ear Edema: This model is used to assess acute topical anti-inflammatory activity. Xylene, an irritant, is applied to the surface of a mouse's ear. The test compound is also applied topically, often before or after the xylene application. After a set period, the mice are euthanized, and circular sections of both ears are weighed. The difference in weight between the treated and untreated ears indicates the degree of edema. The percentage inhibition is calculated relative to a control group.[7][8]

Measurement of Inflammatory Mediators (in vitro): Cell lines such as RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are co-incubated with the test compound. The supernatant is then collected to measure the levels of nitric oxide (using the Griess reagent), prostaglandins, and cytokines (like TNF-α, IL-1β, and IL-6) using ELISA kits. Cell lysates can be used to analyze the expression of proteins like iNOS and COX-2 via Western blotting.[9][10]

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Postulated inhibition of the NF-κB inflammatory pathway.

Anticancer and Cytotoxic Activity

The potential of ethyl gentisate esters as anticancer agents is an emerging area of research. Studies have focused on their ability to inhibit the proliferation of cancer cells and induce apoptosis.

Quantitative Data: Cytotoxicity

| Compound/Extract | Cell Line | Result (IC50) | Reference |

| Gentisic Acid | HTC cells | Not cytotoxic at 0.08-8 μg/mL | [13][14] |

| Nano ethanol (B145695) fraction (Green Tea) | MDA-MB-231 (Breast Cancer) | 10.70 μg/mL | [15] |

| Nano ethyl acetate fraction (Green Tea) | MDA-MB-231 (Breast Cancer) | 12.72 μg/mL | [15] |

| N-tert-butyl gallamide | MCF-7 (Breast Cancer) | 2.1 µg/mL | [16] |

| N-hexyl-gallamide | MCF-7 (Breast Cancer) | 3.5 µg/mL | [16] |

HTC: Hepatoma Tissue Culture; IC50: Half-maximal inhibitory concentration.

Experimental Protocol

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay used to assess cell viability and proliferation. Cancer cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). After incubation, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product. A solubilizing agent (like DMSO or isopropanol) is then added to dissolve the formazan crystals. The absorbance of the purple solution is measured, usually between 500 and 600 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[13][14][17]

Visualization: MTT Assay Workflow

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity

Esters of phenolic acids have been shown to possess antimicrobial properties against a range of bacteria and fungi. The activity is often influenced by the length of the alkyl chain.

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | Result (MIC) | Reference |

| Gentisic Acid Alkyl Esters | E. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensis | 1.2–20 mM | [18] |

| Protocatechuic Acid Ethyl Ester | S. aureus | 64 to 1024 µg/mL | [19] |

| Aurantiamide acetate (from A. adianthifolia) | C. parapsilosis, C. tropicalis, C. neoformans | 0.006 mg/ml | [20] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[20][21]

Agar (B569324) Disc Diffusion Method: This is a qualitative or semi-quantitative method to assess antimicrobial activity. A standardized inoculum of the microorganism is swabbed uniformly across an agar plate. Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface. The plate is incubated, and the antimicrobial agent diffuses from the disc into the agar. If the microorganism is susceptible, a clear zone of inhibition will appear around the disc. The diameter of this zone is measured to determine the extent of the antimicrobial activity.[21][22]

Tyrosinase Inhibitory Activity

Ethyl gentisate has been investigated for its ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis. This activity makes it a candidate for use in skin-lightening agents.

Quantitative Data: Tyrosinase Inhibition

| Compound | Assay | Result (IC50) | Reference |

| Ethyl Gentisate | Mammalian Tyrosinase Inhibition | ~20 µg/mL | [23] |

| Methyl Gentisate | Mammalian Tyrosinase Inhibition | ~11 µg/mL | [23] |

| Kojic Acid | Mammalian Tyrosinase Inhibition | ~6 µg/mL | [23] |

| Hydroquinone | Mammalian Tyrosinase Inhibition | ~72 µg/mL | [23] |

Experimental Protocol

In Vitro Tyrosinase Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of tyrosinase, often using L-DOPA as a substrate. The enzyme (e.g., mushroom tyrosinase or from cell extracts) is pre-incubated with various concentrations of the test compound in a suitable buffer (e.g., phosphate buffer). The reaction is initiated by adding L-DOPA. The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (B613829), a colored product. The rate of dopachrome formation is monitored by measuring the increase in absorbance at approximately 475 nm. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[23]

Visualization: Melanin Synthesis Inhibition

Caption: Inhibition of tyrosinase, a key enzyme in melanin production.

Conclusion

Ethyl gentisate and its related esters exhibit a promising spectrum of biological activities, including antioxidant, anti-inflammatory, cytotoxic, antimicrobial, and tyrosinase-inhibiting properties. The data and methodologies summarized in this guide highlight the therapeutic potential of these compounds. Further research, particularly in vivo studies and mechanistic explorations of their effects on signaling pathways, is warranted to fully elucidate their efficacy and safety profiles for potential drug development. This document serves as a foundational resource to guide future investigations in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of Antioxidant Activity of Gentian Lutea Root and Its Application in Oil-in-Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. In vitro free radical scavenging and antioxidant properties of ethanol extract of Terminalia glaucescens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Analgesic Effect of Arachic Acid Ethyl Ester Isolated from Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anti-inflammatory effects of ethyl acetate on Lipopolysaccharide/D-galactosamine challenged mice and Lipopolysaccharide activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phytojournal.com [phytojournal.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity, mutagenicity, and antimutagenicity of the gentisic acid on HTC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity and antiproliferative activity of ethanol and ethyl acetate fractions from polymeric nanoparticles of green tea leaves (Camellia sinensis) in breast cancer cell line MDA-MB-132 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells – Oriental Journal of Chemistry [orientjchem.org]

- 17. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antibacterial Activity of Protocatechuic Acid Ethyl Ester on Staphylococcus aureus Clinical Strains Alone and in Combination with Antistaphylococcal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Antibacterial properties and GC-MS analysis of ethyl acetate extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Prowess of Ethyl Gentisate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl gentisate, the ethyl ester of gentisic acid, is a phenolic compound of significant interest for its antioxidant properties. This technical guide provides an in-depth exploration of its mechanism of action as an antioxidant, consolidating available data on its radical scavenging capabilities, effects on endogenous antioxidant systems, and its role in modulating cellular signaling pathways. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research and development.

Core Antioxidant Mechanisms of Ethyl Gentisate

Ethyl gentisate exerts its antioxidant effects through a multi-faceted approach, encompassing direct radical scavenging and indirect cellular defense enhancement. Its mechanism is largely attributed to the dihydroxybenzoic acid moiety, which is shared with its parent compound, gentisic acid.

Direct Radical Scavenging

Ethyl gentisate can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The two hydroxyl groups on the aromatic ring are crucial for this activity, as they can donate a hydrogen atom to a free radical, thereby stabilizing it and terminating the radical chain reaction.

Metal Ion Chelation

While gentisic acid has been shown to possess metal chelating properties, specific data for ethyl gentisate is less prevalent. The ability to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is a key antioxidant mechanism as it prevents them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems.

Modulation of Cellular Signaling Pathways: The Nrf2-ARE Axis

A pivotal aspect of the antioxidant action of gentisate compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. Upon exposure to oxidative stress or electrophilic compounds like gentisates, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. This leads to an enhanced cellular defense capacity against oxidative insults.

Caption: Nrf2 Signaling Pathway Activation by Ethyl Gentisate.

Quantitative Antioxidant Activity

While specific quantitative data for ethyl gentisate is limited in the literature, the antioxidant capacity of its parent compound, gentisic acid, and related ethyl acetate (B1210297) extracts provide valuable insights. It is important to note that the antioxidant activity of ethyl gentisate itself may differ from that of gentisic acid due to the esterification of the carboxyl group.

Table 1: In Vitro Radical Scavenging and Antioxidant Capacity of Gentisic Acid

| Assay | Compound/Extract | IC50 / EC50 / Value | Reference |

| DPPH Radical Scavenging | Gentisic Acid | EC50: 0.09 (ARP: 11.1) | [3] |

| ABTS Radical Scavenging | Ethyl Acetate Extract of Phyllanthus emblica (containing Ethyl Gallate) | IC50: 5 µg/ml | [4] |

| FRAP | Ethyl Acetate Fraction of Macaranga hypoleuca | IC50: 0.99 µg/mL | [5] |

Effects on Endogenous Antioxidant Enzymes

Ethyl gentisate, likely through the activation of the Nrf2 pathway, can enhance the expression and activity of key endogenous antioxidant enzymes. These enzymes play a crucial role in detoxifying ROS and maintaining cellular redox homeostasis.

-

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione (B108866) Peroxidase (GSH-Px): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

In vivo studies on various ethyl acetate extracts have demonstrated their ability to increase the activities of SOD, CAT, and GSH-Px, suggesting a similar potential for ethyl gentisate.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant activity of ethyl gentisate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of ethyl gentisate in methanol.

-

Use a standard antioxidant (e.g., ascorbic acid or Trolox) for comparison.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the ethyl gentisate solution (or standard/blank) to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of ethyl gentisate.

-

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

-

Dilute the ABTS•⁺ stock solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of ethyl gentisate.

-

-

Assay Procedure:

-

Add 20 µL of the ethyl gentisate solution to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Prepare a series of concentrations of ethyl gentisate.

-

-

Assay Procedure:

-

Add 20 µL of the ethyl gentisate solution to 180 µL of the FRAP reagent in a 96-well plate.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Create a standard curve using a known concentration of FeSO₄.

-

The antioxidant capacity is expressed as Fe²⁺ equivalents (µM).

-

Metal Chelating Activity Assay

Principle: This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in the red color of the complex.

Protocol:

-

Reagent Preparation:

-

Prepare solutions of ethyl gentisate at various concentrations.

-

Prepare a 2 mM FeCl₂ solution.

-

Prepare a 5 mM ferrozine (B1204870) solution.

-

-

Assay Procedure:

-

Mix 1 mL of the ethyl gentisate solution with 50 µL of 2 mM FeCl₂.

-

Initiate the reaction by adding 200 µL of 5 mM ferrozine.

-

Shake the mixture vigorously and let it stand at room temperature for 10 minutes.

-

Measure the absorbance at 562 nm.

-

-

Calculation:

-

The percentage of inhibition of ferrozine-Fe²⁺ complex formation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without sample), and A_sample is the absorbance in the presence of the sample.

-

Determine the IC50 value.

-

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin (DCFH) by peroxyl radicals.

Protocol:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells in a 96-well black microplate and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with PBS.

-

Incubate the cells with 25 µM DCFH-DA and various concentrations of ethyl gentisate for 1 hour at 37°C.

-

Wash the cells with PBS.

-

Add a peroxyl radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

-

Immediately measure fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

-

-

Calculation:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot.

-

The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control.

-

Results are often expressed as quercetin (B1663063) equivalents.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

Pharmacological Profile of Ethyl Gentisate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl gentisate, the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid), is a compound of growing interest in the pharmaceutical and cosmetic industries. As a derivative of a naturally occurring phenolic acid and a metabolite of aspirin, it exhibits a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of ethyl gentisate, with a focus on its core activities, underlying mechanisms, and quantitative data. This document is intended to serve as a resource for researchers and professionals involved in the development of new therapeutic and cosmeceutical agents.

Introduction

Ethyl gentisate (ethyl 2,5-dihydroxybenzoate) is a synthetic derivative of gentisic acid, a compound found in various plants and a minor metabolite of acetylsalicylic acid (aspirin)[1]. Its pharmacological profile is primarily characterized by its potent tyrosinase inhibitory activity, suggesting significant potential in the management of hyperpigmentation disorders and for skin lightening applications[1][2]. Furthermore, based on the well-documented antioxidant and anti-inflammatory properties of its parent compound, gentisic acid, ethyl gentisate is presumed to possess similar activities[1][3]. This guide synthesizes the available preclinical data on ethyl gentisate, providing a foundation for further research and development.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | Ethyl 2,5-dihydroxybenzoate | |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in ethanol, methanol, and other organic solvents. | [4] |

Pharmacodynamics

The primary pharmacodynamic effect of ethyl gentisate that has been quantitatively studied is its inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis.

Tyrosinase Inhibition

Ethyl gentisate has been identified as a more effective inhibitor of mammalian melanocyte tyrosinase compared to its parent compound, gentisic acid, and the commercial skin-lightening agent, hydroquinone[5].

Table 1: In Vitro Tyrosinase Inhibitory Activity of Ethyl Gentisate and Other Agents

| Compound | IC₅₀ (µg/mL) | IC₅₀ (µM) | Source Organism | Reference |

| Ethyl Gentisate | ~20 | ~109.8 | Murine Melanoma | [5] |

| Methyl Gentisate | ~11 | ~65.4 | Murine Melanoma | [5] |

| Hydroquinone | ~72 | ~653.8 | Murine Melanoma | [5] |

| Kojic Acid | ~6 | ~42.2 | Murine Melanoma | [5] |

IC₅₀ values were approximated from the cited source.

The inhibitory kinetics of ethyl gentisate on tyrosinase have not been fully elucidated. However, studies on similar phenolic compounds suggest that it may act as a competitive or mixed-type inhibitor, potentially by chelating the copper ions in the active site of the enzyme[6][7].

A common method to assess tyrosinase inhibitory activity is a spectrophotometric assay using mushroom tyrosinase and L-DOPA as a substrate.

-

Reagents: Mushroom tyrosinase, L-DOPA, phosphate (B84403) buffer (pH 6.8), ethyl gentisate (dissolved in a suitable solvent, e.g., DMSO).

-

Procedure:

-

Prepare various concentrations of ethyl gentisate.

-

In a 96-well plate, add a solution of mushroom tyrosinase to each well.

-

Add the different concentrations of ethyl gentisate to the respective wells.

-

Initiate the reaction by adding L-DOPA solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of ethyl gentisate and determine the IC₅₀ value. The mechanism of inhibition can be further investigated using Lineweaver-Burk plots by varying the substrate concentration[7][8].

References

- 1. Depigmentation and Anti-aging Treatment by Natural Molecules | Bentham Science [eurekaselect.com]

- 2. Skin-lightening agents: New chemical and plant extracts -ongoing search for the holy grail! - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 3. Gentisic acid attenuates ovalbumin-induced airway inflammation, oxidative stress, and ferroptosis through the modulation of Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104086416A - Synthesis method of ethyl gallate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. mdpi.com [mdpi.com]

Ethyl Gentisate: A Technical Guide to its Tyrosinase Inhibitory Activity in Melanocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl gentisate, an ester of gentisic acid, has emerged as a compound of interest in the field of dermatology and cosmetology due to its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin (B1238610), the primary pigment determining skin, hair, and eye color. The overproduction of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening and depigmenting agents. This technical guide provides a comprehensive overview of the available scientific data on ethyl gentisate as a tyrosinase inhibitor, its effects on melanocytes, and the underlying molecular mechanisms.

Quantitative Data on Inhibitory Activity

The efficacy of a tyrosinase inhibitor is primarily assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific data on the inhibition of melanin content and cytotoxicity for ethyl gentisate are limited in the currently available literature, its direct inhibitory effect on tyrosinase has been quantified. For comparative purposes, data for other known tyrosinase inhibitors are also presented.

| Compound | Tyrosinase Inhibition IC50 (in vitro) | Reference |

| Ethyl Gentisate | ~20 µg/mL | [1] |

| Methyl Gentisate | ~11 µg/mL | [1] |

| Hydroquinone | ~72 µg/mL | [1] |

| Kojic Acid | ~6 µg/mL | [1] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of tyrosinase inhibitors like ethyl gentisate.

Mushroom Tyrosinase Activity Assay

This in vitro assay is a primary screening method to assess the direct inhibitory effect of a compound on tyrosinase activity.

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically at 475 nm. The presence of a tyrosinase inhibitor will reduce the rate of dopachrome formation.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate (B84403) buffer (pH 6.8)

-

Test compound (e.g., ethyl gentisate) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing phosphate buffer and the test compound at various concentrations.

-

Add mushroom tyrosinase solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 20 minutes) using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Culture

Murine melanoma cell lines, such as B16F10, are commonly used for cellular assays to study melanogenesis.

Materials:

-

B16F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain optimal growth.

Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes after treatment with a test compound.

Principle: Melanin pigment is extracted from the cells and its quantity is determined by measuring the absorbance at a specific wavelength (typically around 405-490 nm).

Materials:

-

Cultured B16F10 cells

-

Test compound (e.g., ethyl gentisate)

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 1N NaOH with 10% DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48-72 hours). α-MSH can be co-administered to stimulate melanin production.

-

After treatment, wash the cells with PBS and lyse them using the lysis buffer.

-

Incubate the cell lysates at a raised temperature (e.g., 80°C) for 1 hour to solubilize the melanin.

-

Transfer the lysates to a 96-well plate and measure the absorbance at 475 nm.

-

The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Cell Viability (Cytotoxicity) Assay

This assay is crucial to ensure that the observed decrease in melanin content is due to the inhibition of melanogenesis and not due to the death of melanocytes.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

-

Cultured B16F10 cells

-

Test compound (e.g., ethyl gentisate)

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the test compound for the same duration as the melanin content assay.

-

After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells. The IC50 value for cytotoxicity can be determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the melanogenesis signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Materials:

-

Cultured B16F10 cells treated with the test compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-tyrosinase, anti-MITF, anti-pCREB, anti-CREB, anti-pERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane and incubate it with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

The intensity of the bands can be quantified using densitometry software and normalized to a loading control like β-actin.

Signaling Pathways and Mechanism of Action

The process of melanogenesis is regulated by a complex network of signaling pathways. While the specific effects of ethyl gentisate on these pathways are not yet fully elucidated, the known mechanisms of similar tyrosinase inhibitors and the general melanogenesis pathway provide a framework for understanding its potential mode of action.

The cAMP/PKA/CREB/MITF Pathway

The binding of α-MSH to its receptor (MC1R) on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF). MITF is a master regulator of melanogenesis, controlling the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). It is hypothesized that ethyl gentisate may interfere with this pathway, potentially by inhibiting the phosphorylation of PKA or CREB, thereby downregulating MITF expression and subsequent tyrosinase production.

cAMP/PKA/CREB/MITF Signaling Pathway.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, also plays a role in regulating melanogenesis. The activation of ERK can lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanin synthesis. Some compounds have been shown to exert their depigmenting effects by activating the ERK pathway. It is possible that ethyl gentisate could modulate this pathway, leading to a reduction in MITF levels and melanogenesis.

MAPK/ERK Signaling Pathway in Melanogenesis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a potential tyrosinase inhibitor like ethyl gentisate.

Workflow for Evaluating Tyrosinase Inhibitors.

Conclusion

Ethyl gentisate demonstrates promising in vitro inhibitory activity against mushroom tyrosinase, suggesting its potential as a skin depigmenting agent.[1] However, further in-depth studies are required to fully characterize its efficacy and safety in a cellular context. Specifically, quantitative data on its ability to inhibit melanin production in melanocytes and its corresponding cytotoxicity are crucial for determining its therapeutic window. Moreover, elucidation of its precise mechanism of action within the complex signaling networks that regulate melanogenesis will be essential for its development as a targeted and effective therapeutic agent for hyperpigmentary disorders. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Ethyl Gentisate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl gentisate, the ethyl ester of gentisic acid (2,5-dihydroxybenzoic acid), and its derivatives are emerging as a class of compounds with significant therapeutic potential, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory properties of these molecules, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated source of data and protocols to facilitate further investigation into this promising class of anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Gentisic acid, a metabolite of aspirin, has long been known for its anti-inflammatory properties. Its ethyl ester, ethyl gentisate, and other derivatives are now being explored as potentially more potent and pharmacokinetically favorable alternatives. This guide delves into the available scientific literature to present a detailed technical summary of their anti-inflammatory activities.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of ethyl gentisate derivatives are believed to be mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes and mediators. While direct quantitative data for many ethyl gentisate derivatives remains limited, studies on structurally related compounds and the parent molecule, gentisic acid, provide significant insights into their potential mechanisms.

Inhibition of Pro-inflammatory Enzymes

Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the synthesis of prostaglandins (B1171923) (PGs), which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Gentisic acid has been shown to inhibit cyclooxygenase.[1] It is plausible that its ethyl ester derivatives also possess COX inhibitory activity.

Lipoxygenases (LOX): LOX enzymes catalyze the production of leukotrienes, another class of potent inflammatory mediators. Inhibition of this pathway is a target for anti-inflammatory drug development.

Modulation of Inflammatory Signaling Pathways